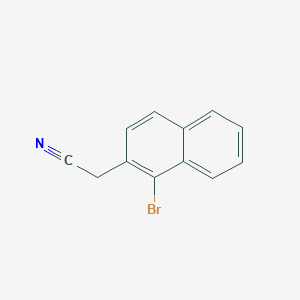

2-(1-Bromonaphthalen-2-yl)acetonitrile

Description

2-(1-Bromonaphthalen-2-yl)acetonitrile is a brominated aromatic nitrile compound characterized by a naphthalene backbone substituted with a bromine atom at the 1-position and an acetonitrile group at the 2-position. Its synthesis typically involves bromination of 2-methylnaphthalene using Br₂ in acetic acid, followed by purification via aqueous workup and drying . The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 11.3599 Å, b = 7.2379 Å, c = 11.8901 Å, and β = 102.538°, as confirmed by X-ray diffraction studies . Key spectral data include IR absorption bands at 2252 cm⁻¹ (C≡N stretch) and ¹H NMR signals at δ 8.27 (d, J = 8.2 Hz, 1H) for aromatic protons .

Properties

CAS No. |

6323-67-7 |

|---|---|

Molecular Formula |

C12H8BrN |

Molecular Weight |

246.10 g/mol |

IUPAC Name |

2-(1-bromonaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C12H8BrN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |

InChI Key |

RHQQHKIKBBTRBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CC#N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals. The bromine atom in the structure allows for nucleophilic substitution reactions, enabling the introduction of various functional groups, which is essential for creating diverse chemical entities .

Case Study: Suzuki Cross-Coupling Reaction

One notable application of 2-(1-Bromonaphthalen-2-yl)acetonitrile is its role as a starting material for Suzuki cross-coupling reactions. In these reactions, it reacts with pinacol esters to form biaryl compounds, which are important in medicinal chemistry and materials science . The efficiency of this reaction highlights the compound's versatility in forming carbon-carbon bonds.

Medicinal Chemistry

Drug Development

In medicinal chemistry, 2-(1-Bromonaphthalen-2-yl)acetonitrile is utilized in the design and synthesis of potential drug candidates. Its ability to interact with biological targets can lead to the modulation of specific biochemical pathways, making it a candidate for further investigation in drug discovery programs .

Mechanism of Action

The mechanism of action of this compound often involves its interaction with enzymes or receptors within biological systems. The presence of the bromine atom enhances its electrophilic character, which can facilitate binding to hydrophobic pockets in proteins, potentially leading to therapeutic effects .

Material Science

Organic Electronics

The compound has applications in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural characteristics contribute to the electronic properties required for efficient charge transport and light emission .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(1-Bromonaphthalen-2-yl)acetonitrile, a comparison with structurally similar compounds reveals distinct reactivity patterns. Below is a table summarizing some related compounds:

| Compound Name | Structural Features |

|---|---|

| 1-Bromonaphthalene | Simple brominated naphthalene without acetonitrile |

| 4-Bromonaphthalen-2-ylacetonitrile | Similar acetonitrile group but different bromine position |

| 2-(Fluoronaphthalen-1-yl)acetonitrile | Contains fluorine instead of bromine |

| 1-(Bromomethyl)naphthalene | Contains a bromoalkyl group instead of acetonitrile |

The specific combination of a brominated naphthalene structure and an acetonitrile functional group in 2-(1-Bromonaphthalen-2-yl)acetonitrile provides it with distinct reactivity compared to its analogs, particularly in nucleophilic substitution reactions where the position of the bromine atom plays a critical role .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1-Bromo vs. 4-Bromo Substitution

The structural isomer (4-bromonaphthalen-2-yl)acetonitrile (CSD Refcode: BAGTEJ) exhibits distinct geometric differences. While the nitrile group in 2-(1-bromonaphthalen-2-yl)acetonitrile lies closer to the naphthalene plane (displacement: ~0.287 Å), the 4-bromo isomer shows a larger angular deviation (23.1° between the nitrile and naphthalene planes) . This difference influences electronic properties, as the spatial orientation of the nitrile group affects conjugation with the aromatic system.

Brominated Phenyl Acetonitrile Derivatives

Several brominated phenyl acetonitriles share functional similarities but lack the naphthalene backbone (Table 1):

| Compound Name | CAS No. | Similarity Index | Key Structural Feature |

|---|---|---|---|

| 2-(4-Bromo-2-methylphenyl)acetonitrile | 67197-53-9 | 0.87 | Methyl-substituted phenyl ring |

| 2-(2,6-Dibromophenyl)acetonitrile | 16532-79-9 | 0.93 | Di-ortho bromine substitution |

| 2-(2-Bromophenyl)acetonitrile | 31938-07-5 | 0.89 | Mono-ortho bromine substitution |

These compounds exhibit reduced aromatic conjugation compared to the naphthalene-based analog, leading to lower thermal stability and altered reactivity in cross-coupling reactions .

Cyclopropane-Containing Analog

2-[1-(Bromomethyl)cyclopropyl]acetonitrile (CAS: 338392-48-6) replaces the naphthalene system with a brominated cyclopropane ring. This structural variation results in a smaller molecular weight (174.038 g/mol vs. 246.1 g/mol) and a higher LogP (2.08 vs. ~2.5 for the naphthalene derivative), indicating increased hydrophobicity .

Acetamide Derivatives with Bromonaphthyl Groups

Compounds like VU0453660 (2-((1-bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide) share the 1-bromonaphthalen-2-yl moiety but replace the nitrile with an acetamide group. This substitution enhances hydrogen-bonding capacity (e.g., LCMS m/z = 363.1 [M + H]⁺) and alters biological activity, as seen in cardiac tissue protection studies .

Electronic and Reactivity Profiles

Quantum chemical studies on related brominated nitriles (e.g., HOMO-LUMO distributions) suggest that the naphthalene system in 2-(1-bromonaphthalen-2-yl)acetonitrile delocalizes electron density across the fused aromatic rings, enhancing electrophilic reactivity at the nitrile group compared to phenyl analogs . The LUMO energy is primarily localized on the nitrile and brominated ring, facilitating nucleophilic aromatic substitution (SNAr) reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1-Bromonaphthalen-2-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic intramolecular arylation under continuous flow systems. A general procedure involves bromination of naphthalene derivatives followed by coupling with acetonitrile precursors. Optimization includes adjusting reaction time, temperature, and catalyst loading. For example, bromophenoxy acetaldehyde intermediates are synthesized using brominated naphthalene derivatives under controlled reflux conditions . Reaction monitoring via TLC or HPLC (using acetonitrile-based mobile phases) ensures purity and yield .

Q. How is the crystal structure of 2-(1-Bromonaphthalen-2-yl)acetonitrile determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected on diffractometers (e.g., Enraf–Nonius CAD-4). The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 11.3599 Å, b = 7.2379 Å, c = 11.8901 Å, and β = 102.538°. SHELX programs (e.g., SHELXL-2018) are used for refinement, achieving R1 = 0.025 and wR2 = 0.063. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically .

Q. What spectroscopic techniques are critical for characterizing 2-(1-Bromonaphthalen-2-yl)acetonitrile?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the bromonaphthalene backbone and acetonitrile group. The aromatic protons appear as multiplet signals in δ 7.2–8.3 ppm.

- FT-IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-Br (~550 cm⁻¹) are key identifiers.

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 246.1 (M⁺) .

Advanced Research Questions

Q. How can experimental design principles improve the synthesis and analysis of 2-(1-Bromonaphthalen-2-yl)acetonitrile?

- Methodological Answer : A factorial design approach optimizes parameters like solvent polarity (acetonitrile vs. ethanol), temperature, and catalyst concentration. For HPLC analysis, a face-centered central composite design (FCCD) evaluates mobile-phase composition (% acetonitrile), column temperature, and flow rate. Responses such as retention time (Rt) and peak symmetry (Sym) are modeled statistically to achieve resolution >2.0 .

Q. What contradictions exist in crystallographic data interpretation for halogenated naphthalene derivatives, and how are they resolved?

- Methodological Answer : Discrepancies in bond lengths and angles (e.g., C-Br vs. C-Cl) may arise from thermal motion or disorder. SHELXL refinement with TWIN/BASF commands resolves twinning issues. For 2-(1-Bromonaphthalen-2-yl)acetonitrile, the C-Br bond length is refined to 1.897 Å, consistent with similar brominated aromatics. Discrepancies are minimized using high-resolution data (I > 2σ(I)) and rigorous R-factor convergence checks .

Q. How does the bromine atom influence the reactivity of 2-(1-Bromonaphthalen-2-yl)acetonitrile in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as an electrophilic site for Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the naphthalene ring necessitates bulky ligands (e.g., XPhos) and elevated temperatures (80–120°C). Kinetic studies show a 1st-order dependence on catalyst (Pd(PPh₃)₄) concentration. Competing side reactions (e.g., dehalogenation) are suppressed using non-polar solvents (toluene) .

Q. What challenges arise in quantifying trace impurities of 2-(1-Bromonaphthalen-2-yl)acetonitrile using chromatographic methods?

- Methodological Answer : Co-elution of structurally similar byproducts (e.g., de-brominated analogs) requires advanced separation techniques. A Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (acetonitrile/water, 0.1% formic acid) achieves baseline separation. Limit of detection (LOD) is enhanced to 0.1 µg/mL using diode-array detection (DAD) at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.